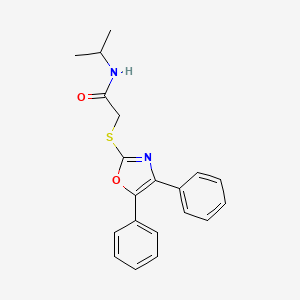

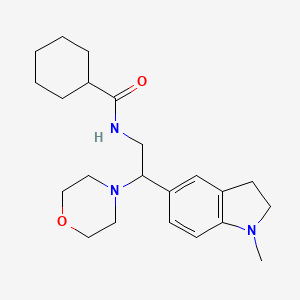

(4-(6-(1H-1,2,4-三唑-1-基)哒嗪-3-基)哌嗪-1-基)(5-溴-2-氯苯基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For example, the 1,2,4-triazole ring is known to participate in a variety of chemical reactions including cycloaddition and substitution reactions .科学研究应用

合成与化学性质

对与 “(4-(6-(1H-1,2,4-三唑-1-基)哒嗪-3-基)哌嗪-1-基)(5-溴-2-氯苯基)甲苯酮” 密切相关的化合物的研究通常集中于开发新的合成方法和探索它们的化学性质。例如,已经报道了包括哒嗪酮和三嗪酮在内的多种杂环化合物的合成。这些研究突出了构建具有复杂结构分子的创新方法,为进一步的化学和药理学研究奠定了基础 (El-Gaby 等,2003) (Gaby 等,2003)。

生物学和药理学活性

一些研究调查了与指定化学物质在结构上相似或相关的化合物的生物学和药理学活性。这包括对其潜在的抗癌和抗结核特性进行研究,突出了此类分子的多种治疗潜力 (Mallikarjuna 等,2014)。此外,抗菌活性一直是一个重点,化合物对细菌和真菌菌株表现出可变且适度的活性 (Patel 等,2011)。

结构分析和分子相互作用

结构分析和分子相互作用的探索在理解这些化合物的生物学活性的机制中起着至关重要的作用。研究详细阐述了抗惊厥药物的晶体结构和电子性质,提供了分子结构如何影响生物活性的见解,并为开发新的治疗剂奠定了基础 (Georges 等,1989)。

作用机制

Target of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against various cancer cell lines . These compounds may interact with multiple targets, including enzymes and receptors, to exert their anticancer effects.

Mode of Action

It’s known that 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that is often dysregulated in cancer cells. By inducing apoptosis, these compounds can effectively kill cancer cells and prevent tumor growth.

Biochemical Pathways

It’s known that apoptosis, the process that 1,2,4-triazole derivatives can induce, involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and formation of apoptotic bodies .

Pharmacokinetics

The drug-likeness of similar compounds has been investigated, predicting their pharmacokinetic properties . The pharmacokinetics of a drug can significantly impact its bioavailability, which is a critical factor in its therapeutic efficacy.

Result of Action

The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to the death of cancer cells and the prevention of tumor growth. Some 1,2,4-triazole derivatives have shown potent inhibitory activities against various cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .

属性

IUPAC Name |

(5-bromo-2-chlorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClN7O/c18-12-1-2-14(19)13(9-12)17(27)25-7-5-24(6-8-25)15-3-4-16(23-22-15)26-11-20-10-21-26/h1-4,9-11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXASDUSYISPKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=C(C=CC(=C4)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromo-2-chlorophenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2940063.png)

![2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid](/img/structure/B2940065.png)

![(E)-3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acrylamide](/img/structure/B2940070.png)

![3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2940074.png)

![4-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2940078.png)

![1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2940080.png)

![Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2940083.png)

![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B2940084.png)